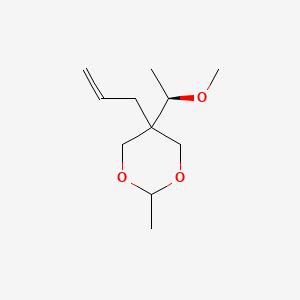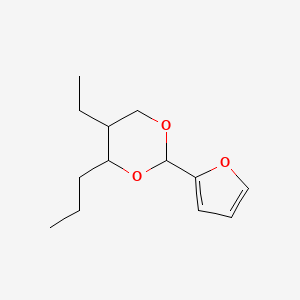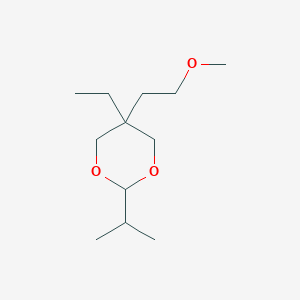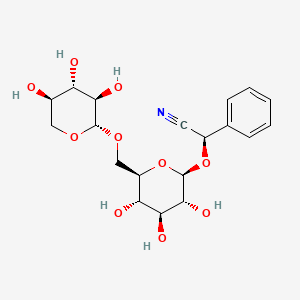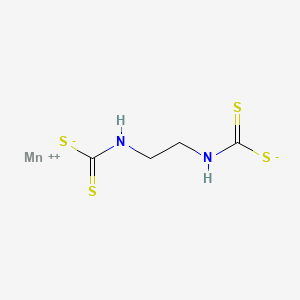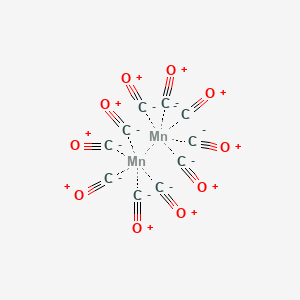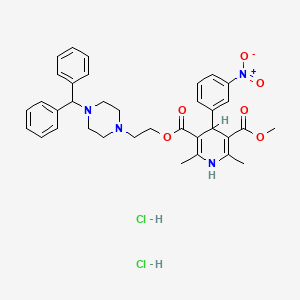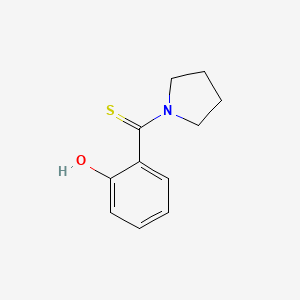
K-Ras-IN-1
Overview
Description
K-Ras-IN-1 is a small molecule inhibitor specifically designed to target the K-Ras protein, which is a member of the Ras family of GTPases. The K-Ras protein plays a crucial role in cell signaling pathways that control cell proliferation, differentiation, and survival. Mutations in the K-Ras gene are commonly associated with various types of cancer, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K-Ras-IN-1 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups that enhance its binding affinity to the K-Ras protein. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of a heterocyclic core through cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s binding affinity and specificity.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Key steps include:
Scale-Up of Cyclization Reactions: Optimizing temperature, solvent, and catalyst conditions to ensure efficient cyclization.
Batch Processing for Functional Group Introduction: Using batch reactors to introduce functional groups in a controlled manner.
High-Throughput Purification: Employing high-throughput chromatographic techniques for purification and ensuring consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
K-Ras-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Substitution reactions are used to introduce or replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
K-Ras-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is extensively used in cancer research to study the role of K-Ras mutations in tumor progression and to develop targeted therapies.
Drug Development: The compound serves as a lead molecule for the development of new inhibitors targeting K-Ras and other related proteins.
Biological Studies: Researchers use this compound to investigate the signaling pathways mediated by K-Ras and its interactions with other cellular proteins.
Industrial Applications: The compound is also explored for its potential use in industrial processes that require specific inhibition of K-Ras activity.
Mechanism of Action
K-Ras-IN-1 exerts its effects by binding to a specific hydrophobic pocket within the K-Ras protein, which is occupied by the amino acid tyrosine-71 in the apo-Ras crystal structure. This binding inhibits the activity of K-Ras by preventing its interaction with downstream signaling molecules. The inhibition of K-Ras activity disrupts the signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Sotorasib: Another K-Ras inhibitor that targets the G12C mutation in K-Ras.
Adagrasib: A K-Ras inhibitor with a similar mechanism of action, targeting the G12C mutation.
MRTX1133: Targets the G12D mutation in K-Ras and is used in preclinical studies.
Uniqueness of K-Ras-IN-1
This compound is unique in its ability to bind to a specific hydrophobic pocket within the K-Ras protein, which is not targeted by other inhibitors. This unique binding site allows this compound to inhibit K-Ras activity effectively, making it a valuable tool for studying K-Ras-mediated signaling pathways and developing targeted cancer therapies .
Properties
IUPAC Name |
(2-hydroxyphenyl)-pyrrolidin-1-ylmethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c13-10-6-2-1-5-9(10)11(14)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKLOVZAPGSYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197986 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




